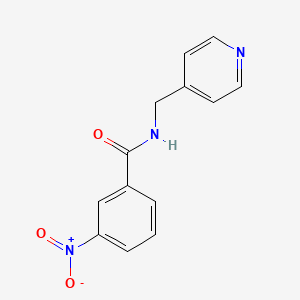
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide, also known as CP-47,497, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the mid-1990s and is known for its high affinity towards the cannabinoid receptors in the human body. CP-47,497 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide works by binding to the cannabinoid receptors in the human body, specifically the CB1 receptor. This leads to the activation of the receptor and the subsequent signaling cascade, which can have a variety of effects depending on the specific physiological process involved. N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide has been shown to have a high affinity towards the CB1 receptor, making it an effective tool for studying the endocannabinoid system.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects, meaning it can reduce pain perception. It has also been shown to have appetite-stimulating effects, which could have potential applications in the treatment of eating disorders. Additionally, N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide has been shown to have anxiolytic effects, meaning it can reduce anxiety levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide in lab experiments is its high affinity towards the CB1 receptor. This makes it an effective tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide is relatively stable and easy to synthesize, making it a cost-effective option for researchers.
However, there are also some limitations to using N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide in lab experiments. One of the main limitations is that it is a synthetic compound, meaning it may not accurately reflect the effects of naturally occurring cannabinoids in the human body. Additionally, N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide has been shown to have some off-target effects, meaning it may affect other physiological processes in addition to the endocannabinoid system.
Future Directions
There are several potential future directions for research involving N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide. One potential area of research is the development of novel drugs that target the endocannabinoid system for the treatment of various diseases and disorders. Additionally, N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide could be used to investigate the role of the endocannabinoid system in the development and progression of certain diseases, such as cancer. Finally, further research could be conducted to better understand the off-target effects of N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide and how these effects could be minimized in future research.
Synthesis Methods
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide is synthesized through a multi-step process that involves the reaction of 2,2-diphenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-2-pyridinylamine to form the amide product. The final step involves the purification of the product through chromatography.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity towards the cannabinoid receptors in the human body, which are involved in a variety of physiological processes such as pain perception, appetite regulation, and mood regulation. N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide has been used in a variety of studies to investigate the role of the endocannabinoid system in these processes.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,2-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-20(15-8-4-2-5-9-15,16-10-6-3-7-11-16)19(24)23-18-13-12-17(21)14-22-18/h2-14H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHRAULTNRIILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2,2-diphenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)
![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)




![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)
